molecular formula C21H23NO2 B14199929 Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate CAS No. 922184-71-2

Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate

Cat. No.: B14199929
CAS No.: 922184-71-2
M. Wt: 321.4 g/mol
InChI Key: LOGSOIJACVXUJH-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

The synthesis of Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Mechanism of Action

The mechanism of action of Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects .

Properties

CAS No.

922184-71-2

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 2-benzyl-1-propylindole-3-carboxylate

InChI

InChI=1S/C21H23NO2/c1-3-14-22-18-13-9-8-12-17(18)20(21(23)24-4-2)19(22)15-16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3

InChI Key

LOGSOIJACVXUJH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1CC3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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